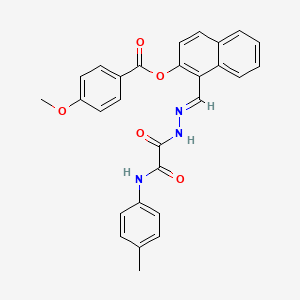
2-(allyloxy)-5-bromobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(allyloxy)-5-bromobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is a complex organic compound that combines multiple functional groups, including an allyloxy group, a bromobenzaldehyde moiety, and a thiosemicarbazone linked to a chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(allyloxy)-5-bromobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone typically involves multiple steps:
Formation of 2-(allyloxy)-5-bromobenzaldehyde: This can be achieved by reacting 5-bromosalicylaldehyde with allyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Synthesis of N-(3-chlorophenyl)thiosemicarbazide: This involves the reaction of 3-chloroaniline with thiosemicarbazide in an acidic medium.
Condensation Reaction: The final step involves the condensation of 2-(allyloxy)-5-bromobenzaldehyde with N-(3-chlorophenyl)thiosemicarbazide in ethanol under reflux conditions to form the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(allyloxy)-5-bromobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: 2-(allyloxy)-5-bromobenzoic acid N-(3-chlorophenyl)thiosemicarbazone.
Reduction: 2-(allyloxy)-5-bromobenzyl alcohol N-(3-chlorophenyl)thiosemicarbazone.
Substitution: 2-(allyloxy)-5-methoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone.
Applications De Recherche Scientifique
2-(allyloxy)-5-bromobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, antifungal, and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(allyloxy)-5-bromobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone involves its interaction with biological targets such as enzymes and receptors. The thiosemicarbazone moiety is known to chelate metal ions, which can inhibit metalloenzymes and disrupt cellular processes. Additionally, the compound may interact with DNA, leading to potential anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(allyloxy)-5-bromobenzaldehyde N-(4-chlorophenyl)thiosemicarbazone
- 2-(allyloxy)-5-bromobenzaldehyde N-(3-methylphenyl)thiosemicarbazone
- 2-(allyloxy)-5-bromobenzaldehyde N-(3-nitrophenyl)thiosemicarbazone
Uniqueness
2-(allyloxy)-5-bromobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is unique due to the specific combination of functional groups that confer distinct chemical reactivity and biological activity. The presence of both an allyloxy group and a bromobenzaldehyde moiety allows for diverse chemical modifications, while the thiosemicarbazone linked to a chlorophenyl group enhances its potential as a bioactive compound.
Propriétés
Numéro CAS |
765281-35-4 |
|---|---|
Formule moléculaire |
C17H15BrClN3OS |
Poids moléculaire |
424.7 g/mol |
Nom IUPAC |
1-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]-3-(3-chlorophenyl)thiourea |
InChI |
InChI=1S/C17H15BrClN3OS/c1-2-8-23-16-7-6-13(18)9-12(16)11-20-22-17(24)21-15-5-3-4-14(19)10-15/h2-7,9-11H,1,8H2,(H2,21,22,24)/b20-11+ |
Clé InChI |
KARSSKVNPRLMHC-RGVLZGJSSA-N |
SMILES isomérique |
C=CCOC1=C(C=C(C=C1)Br)/C=N/NC(=S)NC2=CC(=CC=C2)Cl |
SMILES canonique |
C=CCOC1=C(C=C(C=C1)Br)C=NNC(=S)NC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12023845.png)



![(5E)-2-(4-chlorophenyl)-5-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12023862.png)


![1-(4-Chlorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazole-5-carboxylic acid](/img/structure/B12023871.png)

![N-(3,4-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12023886.png)


![(5Z)-3-Ethyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12023923.png)
![N-(2,4-dimethylphenyl)-2-[(3Z)-3-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12023927.png)
